molecular formula C10H14O2S B12904814 (R,E)-2-((3,3-Dimethylbut-1-en-1-yl)sulfinyl)furan

(R,E)-2-((3,3-Dimethylbut-1-en-1-yl)sulfinyl)furan

Cat. No.: B12904814
M. Wt: 198.28 g/mol
InChI Key: LVDKUPCIOHILKP-SOFGYWHQSA-N
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Description

(R,E)-2-((3,3-Dimethylbut-1-en-1-yl)sulfinyl)furan is an organic compound that features a furan ring substituted with a sulfinyl group and a 3,3-dimethylbut-1-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,E)-2-((3,3-Dimethylbut-1-en-1-yl)sulfinyl)furan typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Sulfinyl Group: The sulfinyl group can be introduced via oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the 3,3-Dimethylbut-1-en-1-yl Group: This step can be achieved through a coupling reaction, such as a Heck reaction, where the furan ring is coupled with a suitable alkene precursor in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfinyl group can undergo further oxidation to form sulfone derivatives.

    Reduction: The sulfinyl group can be reduced back to a thioether using reducing agents such as lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thioether derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: (R,E)-2-((3,3-Dimethylbut-1-en-1-yl)sulfinyl)furan can be used as a building block in the synthesis of more complex organic molecules.

Biology

    Biological Studies: The compound may be used in studies to understand the biological activity of sulfinyl and furan-containing compounds.

Medicine

Industry

    Materials Science: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (R,E)-2-((3,3-Dimethylbut-1-en-1-yl)sulfinyl)furan would depend on its specific application. For example, in a biological context, it may interact with specific enzymes or receptors, influencing biochemical pathways. In materials science, its properties may be exploited to achieve desired material characteristics.

Comparison with Similar Compounds

Similar Compounds

    (R,E)-2-((3,3-Dimethylbut-1-en-1-yl)thio)furan: Similar structure but with a thioether group instead of a sulfinyl group.

    (R,E)-2-((3,3-Dimethylbut-1-en-1-yl)sulfonyl)furan: Similar structure but with a sulfonyl group instead of a sulfinyl group.

Uniqueness

(R,E)-2-((3,3-Dimethylbut-1-en-1-yl)sulfinyl)furan is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its thioether and sulfonyl analogs.

Properties

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

2-[(E)-3,3-dimethylbut-1-enyl]sulfinylfuran

InChI

InChI=1S/C10H14O2S/c1-10(2,3)6-8-13(11)9-5-4-7-12-9/h4-8H,1-3H3/b8-6+

InChI Key

LVDKUPCIOHILKP-SOFGYWHQSA-N

Isomeric SMILES

CC(C)(C)/C=C/S(=O)C1=CC=CO1

Canonical SMILES

CC(C)(C)C=CS(=O)C1=CC=CO1

Origin of Product

United States

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